2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde
Description
2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a nitro (-NO₂) group at the 2' position and an aldehyde (-CHO) group at the 3 position of the aromatic system. This compound’s structure combines electron-withdrawing (nitro) and electron-deficient (aldehyde) functional groups, which influence its reactivity and applications in organic synthesis, such as serving as a precursor for pharmaceuticals or ligands in catalysis. Notably, its commercial availability has been discontinued, as indicated by CymitQuimica’s product listing . The discontinuation may reflect challenges in synthesis, regulatory constraints, or shifts in industrial demand toward alternative derivatives.
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-(2-nitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9NO3/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-9H |
InChI Key |
BEHUWDXVYUVMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves nitration and formylation reactions. One common method includes the nitration of biphenyl to introduce the nitro group, followed by a formylation reaction to add the aldehyde group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the formylation can be carried out using the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and efficiency. For example, the intermediate 4’-chloro-2-nitro-1,1’-biphenyl can be synthesized via a Suzuki coupling reaction, followed by further functionalization to introduce the aldehyde group .
Chemical Reactions Analysis
Types of Reactions: 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), methoxide ions (CH3O-)
Major Products:
Oxidation: 2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 2’-Amino-[1,1’-biphenyl]-3-carbaldehyde
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2’-Nitro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde, three structurally related compounds are analyzed below. Key differences in functional groups, purity, and availability highlight their distinct chemical behaviors and applications.
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde
- Structure: A benzaldehyde derivative with a methoxy (-OCH₃) group at position 3 and a 4-nitrobenzyloxy (-OCH₂C₆H₄NO₂) group at position 3.
- Properties: The methoxy group enhances solubility in polar solvents, while the bulky nitrobenzyloxy substituent may sterically hinder reactions at the aldehyde.
- Availability : Discontinued (CymitQuimica), similar to the parent compound .
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
- Structure : Features a hydroxyl (-OH) group at 2', a nitro group at 3', and a carboxylic acid (-COOH) at position 3.
- Properties :
- The hydroxyl group increases acidity (pKa ~8–10) and enables hydrogen bonding, making this compound suitable for coordination chemistry or as a chelating agent.
- The carboxylic acid group offers reactivity distinct from aldehydes, such as participation in amide or ester formation.
- Availability : Available at 99% purity (Shenzhen HwaGen Pharmaceutical Co., Ltd.), suggesting robust synthetic protocols .
Comparative Data Table
Biological Activity
2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a biphenyl structure with a nitro group and an aldehyde functional group. The molecular formula is C13H9N1O2, and its structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. This mechanism is crucial in understanding its potential therapeutic applications.
Biological Activities
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of biphenyl compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The nitro group in this compound may enhance its reactivity towards microbial enzymes, leading to cell death.
Anticancer Properties
Studies have suggested that biphenyl derivatives possess anticancer activities. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
Several studies have focused on the biological evaluation of biphenyl derivatives:
- Study 1 : A compound similar to this compound was tested for its cytotoxic effects on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
- Study 2 : Another investigation assessed the antimicrobial efficacy of nitro-substituted biphenyls against resistant strains of bacteria. The findings revealed that these compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .
Research Findings
Table 1 summarizes key findings from various studies on the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
